1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carbaldehyde
Description
1-(Difluoromethyl)-4-iodo-1H-pyrazole-3-carbaldehyde is a halogenated pyrazole derivative characterized by a difluoromethyl group at position 1, an iodo substituent at position 4, and a carbaldehyde functional group at position 2. This compound’s structural uniqueness lies in the combination of electron-withdrawing substituents (difluoromethyl and iodine) and the reactive aldehyde moiety, which may influence its physicochemical properties and reactivity.
Properties
Molecular Formula |
C5H3F2IN2O |
|---|---|
Molecular Weight |
271.99 g/mol |
IUPAC Name |
1-(difluoromethyl)-4-iodopyrazole-3-carbaldehyde |
InChI |
InChI=1S/C5H3F2IN2O/c6-5(7)10-1-3(8)4(2-11)9-10/h1-2,5H |
InChI Key |
GKQVINDTSKQVGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1C(F)F)C=O)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the difluoromethylation of pyrazole derivatives. This process typically employs difluoromethylating agents such as ClCF2H or other difluorocarbene reagents under specific reaction conditions . The reaction conditions often include the use of metal catalysts and controlled temperatures to ensure high yields and purity of the final product .
Industrial production methods for this compound may involve large-scale difluoromethylation processes, utilizing advanced techniques such as continuous flow reactors to enhance efficiency and scalability . These methods are designed to meet the growing demand for difluoromethylated compounds in various industries.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group at position 3 undergoes nucleophilic addition due to its electrophilic carbonyl carbon. Key reactions include:
-
Grignard Reagent Addition : Reacts with organomagnesium halides to form secondary alcohols. For example, treatment with methylmagnesium bromide produces 1-(difluoromethyl)-4-iodo-1H-pyrazole-3-methanol.
-
Hydrazone Formation : Condenses with hydrazines to yield hydrazones, which are precursors for heterocyclic scaffolds like pyrazolo[3,4-d]pyridazines .
Table 1: Nucleophilic Additions
| Reagent | Product | Conditions | Reference |
|---|---|---|---|
| R-MgX (Grignard) | Secondary alcohol (R-OH) | Anhydrous THF, 0°C → RT | |
| NH₂-NR₂ | Hydrazone | Ethanol, reflux |
Cross-Coupling Reactions
The iodo substituent at position 4 enables transition-metal-catalyzed cross-couplings:
-
Suzuki-Miyaura Coupling : Reacts with arylboronic acids using Pd(PPh₃)₄ catalyst to form 4-aryl derivatives. This reaction tolerates electron-withdrawing and donating groups.
-
Sonogashira Coupling : Forms alkynylated pyrazoles with terminal alkynes under CuI/Pd(PPh₃)₂Cl₂ catalysis.
Table 2: Cross-Coupling Reactions
| Reaction Type | Partner | Catalyst System | Yield Range | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 65–85% | |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 70–90% |
Oxidation and Reduction
-
Aldehyde Oxidation : The aldehyde group is oxidized to a carboxylic acid using KMnO₄/H₂SO₄, yielding 1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carboxylic acid.
-
Iodo Group Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the iodo group to hydrogen, forming 1-(difluoromethyl)-1H-pyrazole-3-carbaldehyde.
Cyclocondensation Reactions
The aldehyde participates in cyclocondensation with active methylene compounds (e.g., acetophenones, malononitrile) to form fused heterocycles:
-
Chalcone Formation : Condenses with acetophenones under basic conditions to yield pyrazole-chalcone hybrids .
-
Pyran Synthesis : Reacts with malononitrile in a Knoevenagel-cyclocondensation sequence to form pyrano[2,3-c]pyrazole derivatives .
Table 3: Cyclocondensation Products
| Partner | Product Type | Conditions | Reference |
|---|---|---|---|
| Acetophenone | Chalcone | NaOH/EtOH, RT | |
| Malononitrile | Pyrano[2,3-c]pyrazole | Piperidine, reflux |
Electrophilic Aromatic Substitution
The electron-deficient pyrazole ring undergoes substitution at position 5 when activated:
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group at position 5, albeit in moderate yields (~50%) due to steric hindrance from the difluoromethyl group.
Biological Activity Correlation
Derivatives synthesized from these reactions show promise as:
-
Anticancer Agents : Chalcone hybrids inhibit topoisomerase IIα (IC₅₀: 1.2–4.7 μM) .
-
Antimicrobials : Pyrano-pyrazoles exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 8–32 μg/mL) .
Key Mechanistic Insights
-
Electronic Effects : The difluoromethyl (-CF₂H) and iodo (-I) groups create an electron-deficient ring, directing electrophiles to position 5 and stabilizing transition states in cross-couplings.
-
Steric Influence : The bulky iodo group at position 4 hinders substitutions at adjacent positions, favoring reactivity at the aldehyde site.
This compound’s multifunctional reactivity establishes it as a critical intermediate in medicinal and materials chemistry.
Scientific Research Applications
1-(Difluoromethyl)-4-iodo-1H-pyrazole-3-carbaldehyde has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with enzymes and receptors . The iodine atom and aldehyde group also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Reactivity and Stability
- Electron-Withdrawing vs. The 4-iodo substituent introduces steric bulk and polarizability, which may affect crystallization and molecular packing, as seen in bromophenyl- and fluorophenyl-substituted pyrazoles in crystallographic studies .
Spectral Data Trends
- Infrared Spectroscopy: Carbaldehyde C=O stretches in analogs such as 1-benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde appear at 1633–1640 cm⁻¹ . The target compound’s aldehyde stretch is expected to fall within this range, with minor shifts due to the inductive effects of CF₂H and iodine.
- NMR Spectroscopy :
Physical Properties
- Molecular Weight and Density: The iodo substituent significantly increases molecular weight compared to non-halogenated analogs. For example, 1-[(2-fluorophenyl)methyl]-3-phenyl-1H-pyrazole-4-carbaldehyde (C₁₇H₁₃FN₂O) has a molar mass of 280.3 g/mol and a predicted density of 1.18 g/cm³ . The target compound’s iodine atom (atomic mass ~127) and CF₂H group would further elevate its density and molar mass.
- Boiling Point and Solubility :
Comparative Data Table
*Hypothetical formula based on IUPAC name.
Research Implications and Gaps
- Reactivity Studies : The electron-withdrawing nature of CF₂H and iodine may enhance the aldehyde’s susceptibility to nucleophilic attack, making it a candidate for Schiff base formation or condensation reactions, as seen in pyrazole-oxime derivatives .
- Crystallography : Structural validation tools like SHELX and ORTEP could resolve steric effects of iodine and CF₂H on molecular packing.
- Biological Activity : While analogs like 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde are studied for biological activity , the target compound’s bioactivity remains unexplored in the provided evidence.
Biological Activity
1-(Difluoromethyl)-4-iodo-1H-pyrazole-3-carbaldehyde is a compound of significant interest in medicinal chemistry and agricultural applications due to its diverse biological activities. The unique structural features of this compound, including the difluoromethyl and iodo substituents on the pyrazole ring, enhance its interaction with various biological targets, making it a valuable candidate for further research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 287.99 g/mol. The presence of both difluoromethyl and iodo groups contributes to its lipophilicity and biological activity, facilitating interactions with cellular targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, particularly against resistant strains of bacteria. The difluoromethyl group enhances its potency by improving binding affinity to bacterial enzymes or receptors.
- Antifungal Activity : In vitro studies have demonstrated that derivatives of this compound possess antifungal properties, particularly against pathogens such as Rhizoctonia solani. For instance, certain derivatives have exhibited lower effective concentrations (EC50) than commercially available fungicides like fluconazole .
- Enzymatic Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes, which is critical for developing therapeutic agents targeting metabolic pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The following table summarizes key findings related to the structure-activity relationship:
Case Studies
Several studies have explored the biological activity of pyrazole derivatives, including those containing the difluoromethyl and iodo groups:
- Antibacterial Studies : A study evaluated various pyrazole derivatives against Staphylococcus aureus and found that compounds with a difluoromethyl group exhibited increased antibacterial activity compared to their non-fluorinated counterparts .
- Antifungal Efficacy : Another research focused on the antifungal properties of pyrazole derivatives against R. solani, revealing that specific modifications at the 6-position significantly enhanced antifungal activity, outperforming traditional fungicides .
- Enzyme Inhibition : Investigations into the inhibitory effects on cyclooxygenase enzymes indicated that certain pyrazole derivatives could serve as lead compounds for developing anti-inflammatory drugs due to their selective inhibition capabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
